1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea
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Overview
Description
1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of cyclopropyl isothiocyanate with 4-(phenylamino)aniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines or thiols
Substitution: Substituted thiourea derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Molecular Targets and Pathways
Proteases: Inhibition of proteases can prevent the breakdown of proteins, affecting cellular functions.
Kinases: Inhibition of kinases can disrupt signaling pathways involved in cell growth and division.
Receptors: Binding to specific receptors can modulate immune responses and inflammatory processes.
Comparison with Similar Compounds
1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea can be compared with other thiourea derivatives to highlight its uniqueness:
1-Phenyl-3-[4-(phenylamino)phenyl]thiourea: Similar structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
1-Cyclopropyl-3-[4-(methylamino)phenyl]thiourea: Contains a methylamino group instead of a phenylamino group, which can alter its interaction with molecular targets.
1-Cyclopropyl-3-[4-(chlorophenyl)phenyl]thiourea: Substitution of the phenylamino group with a chlorophenyl group can impact its chemical properties and biological effects.
Properties
IUPAC Name |
1-(4-anilinophenyl)-3-cyclopropylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c20-16(19-15-10-11-15)18-14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTHEJDKCHIQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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